molecular formula C17H18ClNO4S B4853361 methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate

methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate

Cat. No.: B4853361
M. Wt: 367.8 g/mol
InChI Key: UAARWCITVTYMRN-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a chlorinated phenoxy group, and a butanoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Preparation of 4-(4-chloro-2-methylphenoxy)butanoic acid: This can be achieved through the reaction of 4-chloro-2-methylphenol with butyric anhydride in the presence of a catalyst.

    Formation of the amide linkage: The 4-(4-chloro-2-methylphenoxy)butanoic acid is then reacted with an appropriate amine to form the amide bond.

    Cyclization and esterification: The resulting amide is then cyclized with thiophene-2-carboxylic acid under acidic conditions, followed by esterification with methanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a thiophene ring and a chlorinated phenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 3-[4-(4-chloro-2-methylphenoxy)butanoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-11-10-12(18)5-6-14(11)23-8-3-4-15(20)19-13-7-9-24-16(13)17(21)22-2/h5-7,9-10H,3-4,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAARWCITVTYMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate
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